molecular formula C42H38O20 B037030 Sennosides CAS No. 517-43-1

Sennosides

Cat. No. B037030
CAS RN: 517-43-1
M. Wt: 862.7 g/mol
InChI Key: IPQVTOJGNYVQEO-JLDSCGAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sennosides are synthesized within the Senna plant through complex biosynthetic pathways involving the metabolism of anthraquinone glycosides. Reddy et al. (2015) conducted a comprehensive transcriptome analysis of Cassia angustifolia, identifying key genes involved in the biosynthesis of sennosides. This study highlights the intricate genetic and enzymatic processes that facilitate the production of these compounds within the plant, shedding light on potential biotechnological approaches for enhancing sennoside production (Reddy et al., 2015).

Molecular Structure Analysis

The molecular structure of sennosides is characterized by a dianthrone core linked to sugar moieties, which significantly influences their biological activity and solubility. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to elucidate the structure of various sennosides, including sennosides A, B, C, and others. Hayashi et al. (1980) developed an HPLC method to separate and determine the structure of sennosides in Senna extracts, providing foundational knowledge on their molecular composition (Hayashi et al., 1980).

Chemical Reactions and Properties

Sennosides undergo various chemical reactions, primarily in the human digestive system, leading to their active metabolite, rhein anthrone. Lemli (1988) discusses the metabolism of sennosides, emphasizing the role of microorganisms in the colon in converting them into their active forms. This transformation is crucial for their laxative effect, demonstrating the chemical reactivity of sennosides and their interaction with biological systems (Lemli, 1988).

Physical Properties Analysis

The physical properties of sennosides, including solubility, melting point, and crystalline structure, are essential for understanding their pharmacokinetics and formulation design. The solubility of sennosides in various solvents and their extraction methods from Senna plants have been studied to optimize the production and purification processes. Park et al. (2015) developed a novel method using counter-current chromatography to separate and purify sennosides from Senna leaf, providing insights into their physical characteristics and extraction efficiency (Park & Kim, 2015).

Chemical Properties Analysis

The chemical properties of sennosides, such as their reactivity, stability, and interactions with other molecules, are pivotal in understanding their mechanism of action and therapeutic use. Studies on the chemical stability of sennosides under various conditions and their interactions with microbial flora in the gastrointestinal tract have elucidated the factors affecting their efficacy and safety. Wu et al. (2019) conducted pharmacokinetic and metabolic profiling studies on sennoside B, revealing its metabolic pathways and interactions within the body, thus contributing to a deeper understanding of its chemical properties (Wu et al., 2019).

Scientific Research Applications

Aquaporin Alteration in Diarrhea Models

Sennosides, derived from Senna, have been studied for their impact on aquaporins (water transport channels) in various organs. An experiment with diarrhea-induced rats showed significant changes in aquaporin expressions, suggesting sennosides' influence on organs like the kidneys and liver (Cao et al., 2018).

Biosynthetic Pathway Analysis

Genetic research on Cassia angustifolia, a natural source of sennosides, utilized next-generation sequencing to understand the biosynthetic pathways of these compounds. This study provides a deeper understanding of how sennosides are produced at the genetic level (Rama Reddy et al., 2015).

Influence on Blood Constituent Labeling and Biodistribution

Sennosides can alter the biodistribution of certain radiopharmaceuticals used in medical diagnostics, suggesting caution when patients using senna extracts undergo nuclear medicine examinations (Souza et al., 2011).

Variability in Sennoside Concentrations

Research on different Senna species showed varying concentrations of sennoside A and B, essential for understanding the pharmacological potency of various Senna-based products (Morris et al., 2019).

Antioxidant and Antimutagenic Properties

Calcium sennosides exhibit antioxidant and antimutagenic properties, which may help in mitigating radiation hazards in human blood cultures, indicating potential therapeutic uses beyond laxatives (Ahmed et al., 2018).

Quantitative Analysis in Commercial Products

An HPLC method for quantifying sennosides A and B in senna tablets has been developed, ensuring the efficacy and safety of commercial senna products (Sun & Su, 2002).

Historical and Pharmacological Perspective

Senna's history in therapy dates back to the 9th century, with sennosides being a focus of scientific research for their unique pharmacological properties (Lemli, 1988).

Metabolism and Toxicology

Sennoside A's pharmacology, toxicology, and metabolism have been reviewed, highlighting its potential in treating various diseases and its possible side effects, which limit clinical use (Le et al., 2021).

Role in Gut Bacteria and Metabolic Health

Sennoside A's impact on gut microbiota in obesity and type 2 diabetes mice models suggests its role in ameliorating these conditions through gut microbiota alteration (Wei et al., 2020).

Pharmacokinetic and Metabolic Profiling

Studies on the metabolic and pharmacokinetic profiles of sennoside B in rats provide insights into its absorption, distribution, metabolism, and excretion, crucial for understanding its therapeutic potential and safety (Wu et al., 2019).

Safety And Hazards

Sennosides may cause stomach or abdominal pain, cramping, nausea, diarrhea, or weakness . Serious side effects may occur with overuse of this medication . A very serious allergic reaction to this drug is rare . Long-term use of Sennosides in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer .

properties

IUPAC Name

9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVTOJGNYVQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859118
Record name 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen.
Record name Sennosides
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sennoside

CAS RN

517-43-1, 81-27-6, 85085-71-8
Record name Sennoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sennoside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sennoside [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sennosides
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sennoside A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Senna, Cassia obovata, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sennosides
Reactant of Route 2
Sennosides
Reactant of Route 3
Sennosides
Reactant of Route 4
Sennosides
Reactant of Route 5
Sennosides
Reactant of Route 6
Sennosides

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.